Home > Products > Screening Compounds P12582 > N-[4-(4-methylphenyl)sulfonylpiperazine-1-carbothioyl]benzamide
N-[4-(4-methylphenyl)sulfonylpiperazine-1-carbothioyl]benzamide -

N-[4-(4-methylphenyl)sulfonylpiperazine-1-carbothioyl]benzamide

Catalog Number: EVT-3607233
CAS Number:
Molecular Formula: C19H21N3O3S2
Molecular Weight: 403.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

4-[[5-[((2R)-2-methyl-4,4,4-trifluorobutyl)carbamoyl]-1-methyli ndol-3-yl]methyl]-3-methoxy-N-[(2-methylphenyl)sulfonyl]benzamide (ZENECA ZD3523)

Compound Description: This compound is a potent and orally active leukotriene receptor antagonist. It exhibits a Ki of 0.42 nM for displacement of [3H]LTD4 on guinea pig lung membranes and a pKB of 10.13 +/- 0.14 versus LTE4 on guinea pig trachea []. Additionally, it demonstrates an oral ED50 of 1.14 μmol/kg against LTD4-induced bronchoconstriction in guinea pigs [].

Methyl 3-(2-quinolinylmethoxy)benzeneacetohydroxamate (Wy-48,422)

Compound Description: Wy-48,422 is a potent leukotriene D4 (LTD4) antagonist that demonstrated significant oral activity in inhibiting LTD4-induced bronchoconstriction, with an ED50 of 7.9 mg/kg []. Furthermore, it exhibited oral inhibition of ovalbumin-induced bronchoconstriction in guinea pigs, with an ED50 of 3.6 mg/kg []. In vitro studies on isolated guinea pig trachea pretreated with indomethacin and 1-cysteine revealed a pKB value of 6.08 against LTD4-induced contraction [].

Relevance: While structurally distinct from N-({4-[(4-methylphenyl)sulfonyl]-1-piperazinyl}carbonothioyl)benzamide, Wy-48,422 belongs to a series of N-[(arylmethoxy)phenyl] compounds explored as LTD4 antagonists []. This shared focus on LTD4 antagonism, despite structural differences, emphasizes the importance of exploring diverse chemical scaffolds for targeting specific biological pathways.

N-[(4-Methylphenyl)sulfonyl]-3-(2-quinolinylmethoxy)benzamide (Wy-49,353)

Compound Description: Wy-49,353 is a highly potent antagonist of leukotriene D4 (LTD4) []. In vivo studies demonstrated its efficacy in orally inhibiting both LTD4- and ovalbumin-induced bronchoconstriction in guinea pigs, with ED50s of 0.4 mg/kg and 20.2 mg/kg, respectively []. Notably, Wy-49,353 exhibited a pKB value of 7.78 against LTD4-induced contraction in isolated guinea pig trachea, highlighting its high potency in vitro [].

2-[[3-(1H-Tetrazol-5-ylmethyl)phenoxy]methyl]quinoline (Wy-49,451)

Compound Description: Wy-49,451 is a tetrazole derivative that exhibited potent inhibitory activity against LTD4- and ovalbumin-induced bronchoconstriction, with ED50s of 3.0 mg/kg and 17.5 mg/kg, respectively []. Its in vitro activity, as determined by its pKB value of 6.70 in isolated guinea pig trachea, further supports its potential as an LTD4 antagonist [].

Relevance: Though structurally distinct from N-({4-[(4-methylphenyl)sulfonyl]-1-piperazinyl}carbonothioyl)benzamide, Wy-49,451 belongs to the same series of N-[(arylmethoxy)phenyl] compounds explored for their LTD4 antagonist activity []. This shared research focus, despite structural differences, highlights the potential of diverse chemical scaffolds in targeting the LTD4 pathway and underscores the importance of investigating structure-activity relationships within this class of compounds.

Properties

Product Name

N-[4-(4-methylphenyl)sulfonylpiperazine-1-carbothioyl]benzamide

IUPAC Name

N-[4-(4-methylphenyl)sulfonylpiperazine-1-carbothioyl]benzamide

Molecular Formula

C19H21N3O3S2

Molecular Weight

403.5 g/mol

InChI

InChI=1S/C19H21N3O3S2/c1-15-7-9-17(10-8-15)27(24,25)22-13-11-21(12-14-22)19(26)20-18(23)16-5-3-2-4-6-16/h2-10H,11-14H2,1H3,(H,20,23,26)

InChI Key

RUQSUZLVSLDNIM-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)C(=S)NC(=O)C3=CC=CC=C3

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)C(=S)NC(=O)C3=CC=CC=C3

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.